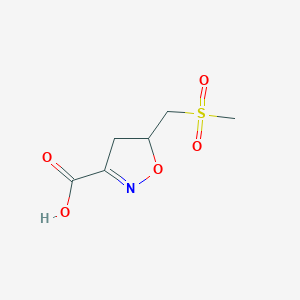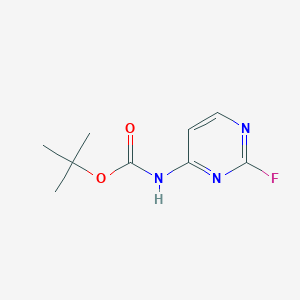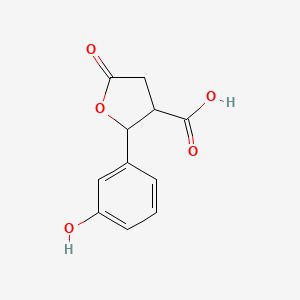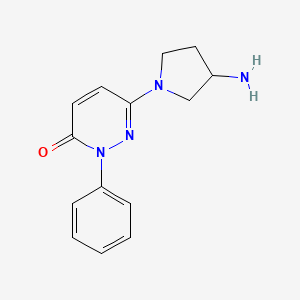
5-((Methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid is a compound that belongs to the class of isoxazoles, which are known for their diverse biological activities. This compound features a unique structure with a methylsulfonyl group attached to the isoxazole ring, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a sulfonylating agent. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.
化学反応の分析
Types of Reactions
5-((Methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
科学的研究の応用
5-((Methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 5-((Methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.
類似化合物との比較
Similar Compounds
Methylsulfonylmethane (MSM): Known for its anti-inflammatory properties.
Sulfonylureas: Used as antidiabetic agents.
Sulfonamides: Known for their antimicrobial activity.
Uniqueness
5-((Methylsulfonyl)methyl)-4,5-dihydroisoxazole-3-carboxylic acid is unique due to its specific structure, which combines the properties of isoxazoles and sulfonyl groups. This combination provides a distinct set of chemical and biological activities that are not found in other similar compounds.
特性
分子式 |
C6H9NO5S |
|---|---|
分子量 |
207.21 g/mol |
IUPAC名 |
5-(methylsulfonylmethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO5S/c1-13(10,11)3-4-2-5(6(8)9)7-12-4/h4H,2-3H2,1H3,(H,8,9) |
InChIキー |
JYTRIJAICXMRMF-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CC1CC(=NO1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11786292.png)









